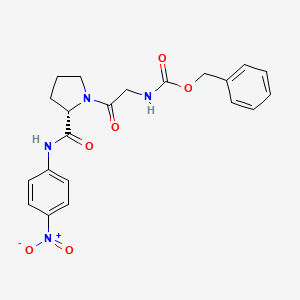

Z-Gly-Pro-PNA

概要

準備方法

合成経路と反応条件

Z-グリシル-プロリル-p-ニトロアニリドの合成は、N-カルボベンゾキシグリシンとL-プロリンのカップリング、続いてp-ニトロアニリンの付加を伴います。 反応は通常、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬をジメチルホルムアミド(DMF)などの有機溶媒中で用いた温和な条件下で行われます。 。生成物はその後、再結晶またはクロマトグラフィーによって精製されます。

工業生産方法

Z-グリシル-プロリル-p-ニトロアニリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動合成機と大規模精製システムを使用して、高収率と高純度を実現することが含まれます。 化合物は通常、安定性を維持するために低温で保管されます。 .

化学反応解析

反応の種類

Z-グリシル-プロリル-p-ニトロアニリドは主に酵素的切断反応を起こします。 最も注目すべき反応は、プロリルエンドペプチダーゼによるペプチド結合の加水分解であり、p-ニトロアニリンの放出をもたらします。 .

一般的な試薬と条件

試薬: プロリルエンドペプチダーゼ、緩衝液(例:リン酸緩衝生理食塩水)

主な生成物

Z-グリシル-プロリル-p-ニトロアニリドの酵素的切断から生成される主な生成物は、p-ニトロアニリンであり、405 nmで分光光度計を使用して検出および定量できます。 .

化学反応の分析

Types of Reactions

Z-Gly-Pro-pNA primarily undergoes enzymatic cleavage reactions. The most notable reaction is the hydrolysis of the peptide bond by prolyl endopeptidase, resulting in the release of p-nitroaniline .

Common Reagents and Conditions

Reagents: Prolyl endopeptidase, buffer solutions (e.g., phosphate-buffered saline)

Conditions: The reaction is typically carried out at a neutral pH (around 7.0) and at temperatures ranging from 25°C to 37°C.

Major Products

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected and quantified using spectrophotometry at 405 nm .

科学的研究の応用

Enzyme Activity Assays

Z-Gly-Pro-pNA is primarily utilized as a chromogenic substrate for measuring the activity of prolyl endopeptidases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured through spectrophotometry. This property makes it valuable in enzyme kinetics studies.

Table 1: Enzyme Kinetics with this compound

| Enzyme Source | k (s) | K (μM) | Reference |

|---|---|---|---|

| Prolyl Oligopeptidase from P. furiosus | 505 | 0.81 | |

| Lamb Brain PEP | Varies | Varies | |

| Bacterial PEP | Varies | Varies |

Drug Development

In pharmaceutical research, this compound aids in the identification of potential drug targets by providing insights into enzyme interactions. Its ability to help characterize the specificity and kinetics of PEPs can lead to the development of novel inhibitors that may have therapeutic applications.

Case Study: Prolyl Endopeptidase Inhibitors

A study evaluated several compounds for their inhibitory effects on prolyl endopeptidase activity using this compound as a substrate. The results indicated that certain compounds exhibited IC values ranging from 26 to 63 µM, demonstrating significant inhibitory potential against PEPs involved in various diseases like cancer and diabetes .

Biochemical Research

This compound is instrumental in studying biochemical pathways and mechanisms of action for various enzymes. Researchers utilize this compound to explore the roles of PEPs in physiological processes, including peptide maturation and degradation.

Table 2: Research Studies Utilizing this compound

Diagnostic Applications

This compound has potential uses in diagnostic tests, particularly for identifying enzyme deficiencies or abnormalities in metabolic pathways. Its specificity allows for accurate detection of enzyme activity levels, aiding in disease diagnosis.

Case Study: Diagnostic Testing for Enzyme Deficiencies

Research demonstrated that this compound could effectively detect deficiencies in prolyl endopeptidase activity, which is crucial for diagnosing certain metabolic disorders .

作用機序

Z-グリシル-プロリル-p-ニトロアニリドは、プロリルエンドペプチダーゼによる酵素的切断を通じて効果を発揮します。 酵素は基質中のプロリン残基を認識し、ペプチド結合の加水分解を触媒して、p-ニトロアニリンを放出します。 。 この反応は非常に特異的であり、さまざまなサンプル中のプロリルエンドペプチダーゼの活性を測定するために使用できます。 .

類似の化合物との比較

類似の化合物

Z-グリシル-プロリル-4-ニトロアニリド: 構造と機能が類似しており、プロリルエンドペプチダーゼの基質として使用されます。.

Z-グリシル-プロリル-アルギニン-p-ニトロアニリド: プロテアーゼの別の基質であり、酵素アッセイで使用されます。.

グリシル-プロリル-p-ニトロアニリド: ジペプチジルペプチダーゼIV活性を測定するために使用されるより単純な基質。.

独自性

Z-グリシル-プロリル-p-ニトロアニリドは、プロリルエンドペプチダーゼに対する高い特異性と、切断時に検出可能な発色団を放出する能力により、独自性を持っています。 これは、酵素動力学の研究や診断アッセイでの使用に理想的な基質となっています。 .

類似化合物との比較

Similar Compounds

Z-Gly-Pro-4-nitroanilide: Similar in structure and function, used as a substrate for prolyl endopeptidase.

Z-Gly-Pro-Arg p-nitroanilide: Another substrate for proteolytic enzymes, used in enzyme assays.

Gly-Pro p-nitroanilide: A simpler substrate used for measuring dipeptidyl peptidase IV activity.

Uniqueness

Z-Gly-Pro-pNA is unique due to its high specificity for prolyl endopeptidase and its ability to release a detectable chromophore upon cleavage. This makes it an ideal substrate for studying enzyme kinetics and for use in diagnostic assays .

生物活性

Z-Gly-Pro-pNA (Z-Gly-Pro-p-nitroanilide) is a synthetic substrate primarily used to study the activity of prolyl endopeptidases (PEPs), which are enzymes that cleave peptide bonds following proline residues. This compound's biological activity is significant in various fields, including food science, medicine, and biochemistry.

This compound is characterized by its ability to release p-nitroanilide (pNA) upon enzymatic cleavage, which can be quantitatively measured. The enzymatic reaction can be summarized as follows:

This reaction is crucial for assessing the activity of prolyl endopeptidases, as the amount of pNA released correlates with enzyme activity.

Enzymatic Activity and Assays

The enzymatic activity of this compound has been extensively studied using various assay conditions. For example, in a study examining gluten-degrading enzymes, this compound was utilized to measure prolyl endopeptidase activity under varying concentrations (100–600 μM) and pH levels (2-12) . The optimal conditions for PEP activity were found to be at pH 8.0 and 30°C, indicating its potential application in food processing to reduce gluten immunogenicity.

Table 1: Summary of Enzymatic Assay Conditions for this compound

| Parameter | Optimal Value |

|---|---|

| Concentration | 100–600 μM |

| pH | 8.0 |

| Temperature | 30°C |

Role in Gluten Detoxification

This compound's primary application lies in gluten detoxification. Prolyl endopeptidases that utilize this substrate can hydrolyze gluten peptides that are resistant to mammalian digestion, potentially reducing the immunogenicity of gluten-containing foods for individuals with celiac disease . The ability of these enzymes to cleave proline-rich peptides makes them valuable in developing therapies and food products that are safer for celiac patients.

Case Studies

- Microbial Enzyme Characterization : A study identified a microbial prolyl endopeptidase (PEP 2RA3) from Chryseobacterium taeanense that effectively hydrolyzed gluten peptides using this compound as a substrate. This enzyme demonstrated significant glutenase activity and was characterized through genomic analysis and proteomics .

- COVID-19 Patient Studies : Research on plasma peptidase activities in hospitalized COVID-19 patients revealed alterations in enzyme activities linked to immune responses. This compound was used to measure dipeptidyl peptidase 4 (DPP4) activity, showing decreased levels in patients compared to healthy controls, indicating its potential role as a biomarker .

特性

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSFKPOIVELPQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585043 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65022-15-3 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) in studying prolyl endopeptidase?

A1: this compound serves as a synthetic substrate for prolyl endopeptidase (PPE, EC 3.4.21.26) in enzymatic assays. [, , , , , ] Its cleavage at the Pro-pNA bond by PPE releases p-nitroaniline, a yellow chromophore that can be easily quantified spectrophotometrically. This allows researchers to measure PPE activity and study the enzyme's kinetics, inhibition, and substrate specificity.

Q2: How do different organisms utilize PPE, and how does this compound aid in understanding this?

A2: PPE is found in various organisms, including humans, bacteria, and fungi. While its exact physiological role is still under investigation, studies utilizing this compound suggest diverse functions. In humans, PPE is involved in the breakdown of biologically active peptides like bradykinin and substance P. [] In bacteria like Treponema denticola, PPE potentially contributes to the persistence of periodontal infections by processing host peptides. [] In Aspergillus niger, extracellular PPE exhibits potential for debittering protein hydrolysates used in food industries. [] Using this compound as a substrate allows researchers to compare PPE activity across different species and investigate its specific roles in various biological processes.

Q3: What insights can this compound provide about the inhibition of PPE?

A3: this compound helps identify and characterize PPE inhibitors, which are of interest for their potential therapeutic applications. For instance, propeptin, a cyclic peptide antibiotic isolated from Microbispora sp., competitively inhibits PPE's hydrolysis of this compound. [] This competitive inhibition suggests that propeptin binds to the active site of PPE, preventing this compound binding. In contrast, SNA-8073-B, an isotetracenone antibiotic from Streptomyces sp., demonstrates non-competitive inhibition of PPE using this compound as a substrate. [] Such findings highlight the diverse mechanisms of PPE inhibition and guide the development of specific and potent inhibitors.

Q4: How does the structure of this compound relate to its function as a PPE substrate?

A4: The structure of this compound mimics the cleavage site of natural PPE substrates, containing a proline residue (Pro) followed by another amino acid. The carbobenzoxy (Z) group provides protection to the N-terminus, while the p-nitroanilide (pNA) acts as a chromophore upon cleavage. This structural similarity allows this compound to effectively bind to the active site of PPE and undergo hydrolysis, making it a suitable substrate for studying this enzyme.

Q5: How is this compound used to study the distribution and properties of PPE in tissues?

A5: Researchers utilize this compound to determine PPE activity in various animal tissues, revealing its widespread distribution. [, ] By measuring the rate of p-nitroaniline release from this compound, they can quantify PPE activity and compare its levels across different organs. Furthermore, this compound helps determine the molecular weight of PPE from different sources using techniques like gel filtration chromatography. [, ] This information is crucial for understanding the enzyme's structure-function relationship and potential physiological roles in different tissues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。